molecular formula C17H16N4O3S B12419761 Glyoxalase I inhibitor 7

Glyoxalase I inhibitor 7

Cat. No.: B12419761
M. Wt: 356.4 g/mol
InChI Key: YZWDBEYFPIXISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyoxalase I inhibitor 7 is a compound that inhibits the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Glyoxalase I is a key player in the glyoxalase system, which converts methylglyoxal into less harmful substances. Inhibitors of glyoxalase I, such as this compound, have potential therapeutic applications, particularly in cancer treatment, due to their ability to induce cytotoxic stress in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glyoxalase I inhibitor 7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of thiazolidinedione and salicylic acid derivatives. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Glyoxalase I inhibitor 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products

These derivatives can be further studied for their biological activities and therapeutic potential .

Scientific Research Applications

Glyoxalase I inhibitor 7 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in studies related to enzyme inhibition and the development of new inhibitors.

    Biology: It is used to study the role of glyoxalase I in cellular processes and its impact on cell viability.

    Medicine: this compound is being investigated for its potential as an anticancer agent, particularly in targeting cancer cells with high glyoxalase I activity.

Mechanism of Action

Glyoxalase I inhibitor 7 exerts its effects by binding to the active site of glyoxalase I, thereby inhibiting its enzymatic activity. This leads to the accumulation of methylglyoxal, which induces cytotoxic stress in cells. The molecular targets involved include the active site residues of glyoxalase I, and the pathways affected include those related to methylglyoxal detoxification and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glyoxalase I inhibitor 7 include:

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory potency against glyoxalase I. Its structure allows for effective inhibition of the enzyme, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

5-[(4-amino-7-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C17H16N4O3S/c1-10-2-3-11(8-17(10)25(19,23)24)20-21-16-7-6-15(18)13-5-4-12(22)9-14(13)16/h2-9,22H,18H2,1H3,(H2,19,23,24)

InChI Key

YZWDBEYFPIXISP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)O)S(=O)(=O)N

Origin of Product

United States

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